Welcome to the BenchChem Online Store!
molecular formula C7H13ClN2OS B8803655 4-Thiazolol, 4-(chloromethyl)-2-[(dimethylamino)methyl]-4,5-dihydro- CAS No. 92759-37-0

4-Thiazolol, 4-(chloromethyl)-2-[(dimethylamino)methyl]-4,5-dihydro-

Cat. No. B8803655
M. Wt: 208.71 g/mol
InChI Key: QNEVCTUHZWPHJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05334725

Procedure details

A mixture of dimethylaminothioacetamide hydrochloride 54.0 g, 350 mmol), 1,3-dichloroacetone (52.0 g, 409 mmol) and sodium bicarbonate (64.0 g, 762 mmol) in 300 ml of toluene was stirred at 60° C. for 2 hours. The hot reaction solution was then cooled and salts which had precipitated during the reaction were removed by filtration. An equal volume of petroleum ether was then added to the filtrate and solids precipitated. These solids were recovered by filtration to afford 55.5 g of titled compound.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]([CH2:5][C:6]([NH2:8])=[S:7])[CH3:4].[Cl:9][CH2:10][C:11]([CH2:13]Cl)=[O:12].C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[OH:12][C:11]1([CH2:10][Cl:9])[CH2:13][S:7][C:6]([CH2:5][N:3]([CH3:4])[CH3:2])=[N:8]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
54 g
Type
reactant
Smiles
Cl.CN(C)CC(=S)N
Name
Quantity
52 g
Type
reactant
Smiles
ClCC(=O)CCl
Name
Quantity
64 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The hot reaction solution was then cooled
CUSTOM
Type
CUSTOM
Details
salts which had precipitated during the reaction
CUSTOM
Type
CUSTOM
Details
were removed by filtration
ADDITION
Type
ADDITION
Details
An equal volume of petroleum ether was then added to the filtrate and solids
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
These solids were recovered by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1(N=C(SC1)CN(C)C)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 55.5 g
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.